2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
The compound “2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” is a complex organic molecule that contains several functional groups and structural features. It has a triazole-thiazole core, which is a common feature in many bioactive compounds . It also contains a fluorophenyl group and a phenylpiperazine moiety, which are common in many pharmaceuticals and could potentially contribute to its biological activity.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol:
Antidepressant Activity
This compound has shown potential as an antidepressant due to its interaction with serotonin receptors. The presence of the phenylpiperazine moiety is particularly significant, as it is known to bind to serotonin receptors, which play a crucial role in mood regulation. Research indicates that derivatives of this compound can modulate serotonin levels, potentially offering new avenues for treating depression .
Antipsychotic Properties
The compound’s structure suggests it may have antipsychotic properties. The triazolothiazole core, combined with the phenylpiperazine group, is similar to structures found in known antipsychotic drugs. These structural features enable the compound to interact with dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders .
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its ability to inhibit the growth of certain cancer cell lines. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interfere with cellular processes critical for cancer cell survival and proliferation .
Cardiovascular Benefits
The compound has also been studied for its cardiovascular benefits. It can modulate blood pressure and improve heart function by interacting with specific receptors in the cardiovascular system. This application could lead to new treatments for hypertension and other cardiovascular diseases.
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Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. Compounds with similar structural features have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGDWKBQIFBGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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